1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde
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Overview
Description
1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with an aldehyde functional group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethyl iodide, trifluoromethyltrimethylsilane, photoredox catalysts.
Major Products:
Oxidation: 1-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(trifluoromethyl)-1H-imidazole-4-methanol.
Substitution: Various trifluoromethylated imidazole derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of enzymes and receptors . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .
Comparison with Similar Compounds
Trifluoromethylbenzaldehyde: Similar in having a trifluoromethyl group and an aldehyde functional group.
Trifluoromethylimidazole: Lacks the aldehyde group but shares the imidazole ring and trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications .
Properties
CAS No. |
2763759-61-9 |
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Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.09 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-1-4(2-11)9-3-10/h1-3H |
InChI Key |
DYEMIIBBCZOJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
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